molecular formula C16H15IO2 B3025066 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone CAS No. 951884-45-0

3,5-Dimethyl-2'-iodo-4-methoxybenzophenone

Cat. No.: B3025066
CAS No.: 951884-45-0
M. Wt: 366.19 g/mol
InChI Key: MIHGXOGMMGXKDB-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2’-iodo-4-methoxybenzophenone is an organic compound with the molecular formula C16H15IO2 It is a derivative of benzophenone, characterized by the presence of iodine, methoxy, and dimethyl groups on the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2’-iodo-4-methoxybenzophenone typically involves the iodination of a precursor benzophenone compound. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzophenone structure. The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the iodination process.

Industrial Production Methods: In an industrial setting, the production of 3,5-Dimethyl-2’-iodo-4-methoxybenzophenone may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Substitution Reactions: The iodine atom in 3,5-Dimethyl-2’-iodo-4-methoxybenzophenone can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: Formation of substituted benzophenones with various functional groups.

    Oxidation: Formation of benzophenone derivatives with aldehyde or carboxylic acid groups.

    Reduction: Formation of benzophenone alcohols.

Scientific Research Applications

3,5-Dimethyl-2’-iodo-4-methoxybenzophenone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2’-iodo-4-methoxybenzophenone involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the methoxy and dimethyl groups can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways and molecular processes.

Comparison with Similar Compounds

    3,5-Dimethyl-4-methoxybenzophenone: Lacks the iodine atom, resulting in different reactivity and applications.

    2-Iodo-4-methoxybenzophenone:

    4-Iodo-3,5-dimethylisoxazole: Contains an isoxazole ring instead of the benzophenone structure, leading to distinct chemical behavior.

Uniqueness: 3,5-Dimethyl-2’-iodo-4-methoxybenzophenone is unique due to the combination of iodine, methoxy, and dimethyl groups, which confer specific reactivity and potential applications not shared by its analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

(2-iodophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IO2/c1-10-8-12(9-11(2)16(10)19-3)15(18)13-6-4-5-7-14(13)17/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHGXOGMMGXKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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